molecular formula C22H17N3O5 B3660786 4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B3660786
M. Wt: 403.4 g/mol
InChI Key: FEBXKTQGEQUSTI-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-methoxy-3-nitrobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the methoxy group can yield various substituted derivatives.

Scientific Research Applications

4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its use in the development of new materials with specific optical and electronic properties.

    Industrial Chemistry: The compound is investigated for its potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can be compared with other benzoxazole derivatives such as:

    4-methoxy-N-(3-methylphenyl)-3-nitrobenzamide: Similar structure but lacks the benzoxazole core, which may result in different biological activities.

    4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide: Similar structure but with a different substitution pattern, which can affect its reactivity and biological properties.

    4-methoxy-N-(4-methylphenyl)-3-nitrobenzamide: Another similar compound with a different substitution pattern, leading to variations in its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazole core, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-13-4-3-5-15(10-13)22-24-17-12-16(7-9-19(17)30-22)23-21(26)14-6-8-20(29-2)18(11-14)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBXKTQGEQUSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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